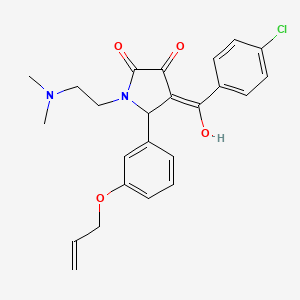
5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic compound characterized by its complex structure It contains multiple functional groups such as allyloxy, chlorobenzoyl, dimethylamino, and hydroxy, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps:
Formation of the pyrrol-2(5H)-one core: : This is generally achieved through a condensation reaction involving suitable aldehydes and amines under acidic conditions.
Introduction of the allyloxy and chlorobenzoyl groups: : This can be carried out via nucleophilic substitution reactions where the corresponding halide (chloride) reacts with nucleophiles.
Final modifications:
Industrial Production Methods
Industrial synthesis may involve optimized reaction conditions to maximize yield and purity. Large-scale production often requires careful control of temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxy group is prone to oxidation, leading to the formation of a carbonyl group.
Reduction: : Reductive conditions can alter the chlorobenzoyl group or reduce the pyrrol-2(5H)-one ring.
Substitution: : The allyloxy group can participate in various substitution reactions depending on the reagents.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃ in acidic media.
Reduction: : LiAlH₄, NaBH₄.
Substitution: : Halides like NaCl, alkylating agents.
Major Products
Oxidation: : Formation of a ketone or aldehyde.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Varied depending on the reacting agent.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of other complex molecules.
Biology
Investigated for its biological activity against specific enzymes or receptors.
Medicine
Industry
Used in the production of polymers or other high-value chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can influence biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-(Butyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Similar structure with a butyloxy group instead of allyloxy.
5-(3-(Methoxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Features a methoxy group in place of allyloxy.
Uniqueness
The allyloxy group provides unique chemical reactivity and potential for forming new derivatives, setting it apart from its analogs. This uniqueness lends itself to distinct applications in various scientific domains.
This article provides a snapshot of the multifaceted nature of 5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one, showcasing its synthetic routes, chemical behavior, and broad spectrum of applications. Intriguing, right?
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-4-14-31-19-7-5-6-17(15-19)21-20(22(28)16-8-10-18(25)11-9-16)23(29)24(30)27(21)13-12-26(2)3/h4-11,15,21,28H,1,12-14H2,2-3H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISHSJLEVAZQJE-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














